Voreloxin Hydrochloride, also known by its developmental names SNS-595 and AG-7352, is classified as a naphthyridine analog. It is structurally related to quinolone antibiotics but has been specifically designed for anticancer applications. The compound has shown significant antitumor activity across various cell lines, demonstrating efficacy even in drug-resistant models that overexpress P-glycoprotein .
The synthesis of Voreloxin Hydrochloride involves several chemical reactions that lead to the formation of its naphthyridine core. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be derived from modifications of existing quinolone structures.
Technical Details:
Voreloxin Hydrochloride features a complex molecular structure characterized by a naphthyridine core, which is essential for its biological activity.
Voreloxin Hydrochloride participates in several key chemical reactions that contribute to its anticancer effects:
Technical Details:
The mechanism of action of Voreloxin Hydrochloride is primarily through its ability to intercalate into DNA and inhibit topoisomerase II activity:
Relevant data indicate that Voreloxin has a favorable pharmacokinetic profile with low clearance rates and significant retention in tumor tissues post-administration .
Voreloxin Hydrochloride is primarily investigated for its potential as an anticancer therapeutic agent:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3